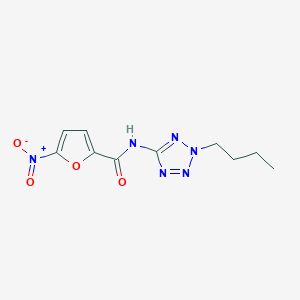
N-(2-butyl-2H-tetraazol-5-yl)-5-nitro-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-butyl-2H-tetraazol-5-yl)-5-nitro-2-furamide, commonly known as butafosfan, is an organic compound that belongs to the family of furamides. It is a white crystalline powder that is soluble in water and commonly used in veterinary medicine. Butafosfan has gained popularity in recent years due to its various biochemical and physiological effects, making it a promising drug candidate for various applications.
Mécanisme D'action
The mechanism of action of butafosfan is not fully understood, but it is believed to act through various pathways. It has been shown to activate the pentose phosphate pathway, which is involved in the production of NADPH, a molecule that plays a crucial role in antioxidant defense. Butafosfan has also been shown to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
Butafosfan has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, making it a potential treatment for various diseases. Butafosfan has also been shown to increase the production of ATP, a molecule that provides energy to cells. Additionally, butafosfan has been shown to increase the production of glutathione, a molecule that plays a crucial role in antioxidant defense.
Avantages Et Limitations Des Expériences En Laboratoire
Butafosfan has several advantages for lab experiments. It is relatively easy to synthesize and is cost-effective, making it a feasible drug candidate for various applications. Additionally, butafosfan has been extensively studied for its various biochemical and physiological effects, making it a promising candidate for further research.
However, there are also some limitations to using butafosfan in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, butafosfan has not been extensively studied in humans, and its safety and efficacy in humans are not fully known.
Orientations Futures
There are several future directions for the study of butafosfan. One potential application is in the treatment of liver diseases, as butafosfan has been shown to have a protective effect on the liver. Additionally, butafosfan has shown promise as a potential treatment for cancer due to its ability to induce apoptosis in cancer cells. Further research is needed to fully elucidate the mechanism of action of butafosfan and its potential applications in various diseases.
Méthodes De Synthèse
Butafosfan can be synthesized through a two-step process. The first step involves the reaction of 2-aminotetrazole with butyl bromide to form 2-butyl-2H-tetrazole. The second step involves the reaction of 2-butyl-2H-tetrazole with 5-nitro-2-furoic acid to form butafosfan. The synthesis of butafosfan is relatively simple and cost-effective, making it a feasible drug candidate for various applications.
Applications De Recherche Scientifique
Butafosfan has been extensively studied for its various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects, making it a promising candidate for the treatment of various diseases. Butafosfan has also been shown to have a protective effect on the liver, making it a potential treatment for liver diseases. Additionally, butafosfan has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C10H12N6O4 |
|---|---|
Poids moléculaire |
280.24 g/mol |
Nom IUPAC |
N-(2-butyltetrazol-5-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C10H12N6O4/c1-2-3-6-15-13-10(12-14-15)11-9(17)7-4-5-8(20-7)16(18)19/h4-5H,2-3,6H2,1H3,(H,11,13,17) |
Clé InChI |
SBZYJZQXPGLLLZ-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CCCCN1N=C(N=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B251079.png)
![2-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide](/img/structure/B251080.png)
![5-bromo-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251081.png)
![N-[[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B251082.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251083.png)
![2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251085.png)
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B251086.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251092.png)
![2-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251093.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B251096.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-propionylthiourea](/img/structure/B251097.png)
![4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251098.png)
![4-ethyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251099.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-fluorobenzamide](/img/structure/B251100.png)